molecular formula C8H20Cl2N2 B1334091 1-sec-Butyl-piperazine dihydrochloride CAS No. 686721-30-2

1-sec-Butyl-piperazine dihydrochloride

Cat. No.: B1334091
CAS No.: 686721-30-2
M. Wt: 215.16 g/mol
InChI Key: GIQUEMODCDKZGG-UHFFFAOYSA-N
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Description

1-sec-Butyl-piperazine dihydrochloride (CAS: 686721-30-2) is a piperazine derivative with a secondary butyl substituent at the 1-position of the piperazine ring. Its molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.16 g/mol . The dihydrochloride salt form enhances water solubility, a common strategy for improving bioavailability in pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQUEMODCDKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-sec-Butyl-piperazine dihydrochloride typically involves the alkylation of piperazine with sec-butyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-sec-Butyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and acids like hydrochloric acid. Major products formed from these reactions include N-alkylated or N-acylated piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-sec-Butyl-piperazine dihydrochloride involves its interaction with various molecular targets, primarily through its nitrogen atoms. These nitrogen atoms can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, the piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Piperazine derivatives are structurally diverse, with variations in substituents significantly impacting physicochemical properties and biological activity. Below is a detailed comparison of 1-sec-butyl-piperazine dihydrochloride with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound sec-Butyl C₈H₂₀Cl₂N₂ 215.16 Enhanced solubility via dihydrochloride salt; structural simplicity.
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl C₁₄H₂₂Cl₂N₂O₃ 339.24 Used as an aryl piperazine group in anticancer derivatives; potential cardioprotective effects.
1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride 6-Chloropyridinylmethyl C₁₀H₁₄Cl₃N₃ 290.60 Chloropyridine moiety may enhance receptor binding; used in pesticide/drug intermediates.
1-(2-Phenylethyl)piperazine dihydrochloride 2-Phenylethyl C₁₂H₁₈Cl₂N₂ 277.19 Phenethyl group increases lipophilicity; potential CNS activity.
1-(Adamantan-1-yl)piperazine dihydrochloride Adamantyl C₁₄H₂₄Cl₂N₂ 299.26 Bulky adamantyl group improves metabolic stability; explored in antiviral/antibacterial research.
1-(1-Phenyl-cyclopropyl)piperazine dihydrochloride 1-Phenyl-cyclopropyl C₁₃H₁₈Cl₂N₂ 281.20 Cyclopropyl ring may confer conformational rigidity; investigational in neuropharmacology.
(R)-1-Ethyl-3-methyl-piperazine dihydrochloride Ethyl and methyl branches C₇H₁₈Cl₂N₂ 213.14 Chiral centers influence stereoselective interactions; used in asymmetric synthesis.

Key Comparative Insights

Solubility and Bioavailability :

  • Dihydrochloride salts (e.g., 1-sec-butyl-piperazine, Trimetazidine) are preferred for their improved water solubility compared to free bases .
  • Bulky substituents like adamantyl () reduce solubility but enhance stability and membrane penetration .

Structural Impact on Activity: Aryl Groups: Trimetazidine’s trimethoxybenzyl group () is associated with antioxidative properties, whereas chloropyridinyl () or phenoxyethyl () substituents may target specific enzymes or receptors. Aliphatic vs. Aromatic Chains: 1-sec-butyl-piperazine’s aliphatic chain offers flexibility, while phenethyl () or cyclopropyl () groups introduce rigidity or steric effects.

Biological Applications: Vanoxerine dihydrochloride (), a CDK2/4/6 inhibitor, demonstrates broader anticancer activity (IC₅₀: 3.79–4.04 µM) compared to single-target CDK inhibitors, highlighting how substituents dictate therapeutic scope. Piperazine derivatives with halogenated aryl groups (e.g., ) often exhibit enhanced binding to neurotransmitter transporters or kinases .

Safety Profiles :

  • Some derivatives, like 1-(Pyridin-3-yl)piperazine hydrochloride (), are classified as low hazard, whereas others may require specific handling due to reactive functional groups .

Biological Activity

1-sec-Butyl-piperazine dihydrochloride is a compound belonging to the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of mood disorders and infections. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in aqueous solutions. Its chemical structure can be represented as follows:

  • Chemical Formula : C8_{8}H18_{18}Cl2_{2}N2_{2}
  • Molecular Weight : 229.15 g/mol

Antidepressant and Anxiolytic Activity

Research indicates that this compound exhibits potential as an antidepressant and anxiolytic agent. Its biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation .

Table 1: Interaction with Neurotransmitter Receptors

Receptor TypeInteraction TypePotential Effect
Serotonin (5-HT)AgonistMood enhancement
DopamineModulatorAnxiolytic effects
GABAInhibitorySedative effects

Antimicrobial Activity

In addition to its effects on mood disorders, this compound has shown antimicrobial properties , making it a candidate for further development in treating infections. Studies suggest that piperazine derivatives can inhibit bacterial growth by disrupting cellular processes .

The biological activity of this compound involves several mechanisms:

  • Receptor Binding : It binds to various neurotransmitter receptors, influencing neurotransmission and mood regulation.
  • Enzyme Interaction : The compound interacts with enzymes involved in neurotransmitter metabolism, potentially altering their levels in the brain.
  • Microtubule Dynamics : Some studies suggest that piperazine derivatives may affect microtubule dynamics, which could play a role in cancer treatment by enhancing the sensitivity of cancer cells to apoptosis .

Case Study 1: Antidepressant Efficacy

A study focused on the antidepressant effects of piperazine derivatives found that compounds similar to this compound exhibited significant improvements in animal models of depression when administered at specific dosages. The study highlighted the importance of receptor selectivity in enhancing therapeutic outcomes .

Case Study 2: Antimicrobial Properties

Another research investigation evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound demonstrated notable antibacterial activity against several strains of bacteria, suggesting its potential application in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally related compounds is essential:

Table 2: Comparison with Related Piperazine Compounds

Compound NameStructure CharacteristicsUnique Features
1-(4-fluorophenyl)-piperazineFluorine substitutionEnhanced selectivity for receptors
1-(2-methoxyphenyl)-piperazineMethoxy groupPotential anti-inflammatory properties
4-(3-methylbutanoyl)-piperazineAcylated derivativeIncreased lipophilicity

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